molecular formula C25H18BrN3O4S B2653596 {5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate CAS No. 955976-45-1

{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate

Cat. No. B2653596
CAS RN: 955976-45-1
M. Wt: 536.4
InChI Key: TXNPNAZNEIBMEJ-UHFFFAOYSA-N
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Description

The compound {5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate is a complex organic molecule . It contains several functional groups, including a bromophenyl sulfonyl group, a methylphenyl pyrazol group, and a cyanobenzenecarboxylate group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources. Information such as melting point, boiling point, density, and solubility would typically be included in a full analysis of physical and chemical properties .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • The compound is utilized in synthetic applications as precursors for zwitterionic synthons, specifically o-halobenzyl and p-halobenzyl sulfones. These alpha-sulfonyl carbanions, generated using various bases, react with different electrophiles. They are instrumental in palladium-catalyzed cross-coupling processes like Heck, Suzuki, and Sonogashira reactions, facilitating the synthesis of ortho-substituted cinnamates and pharmaceuticals like 4-biphenylacetic acid and biphenylpropionic acid (Costa, Nájera, & Sansano, 2002).

Antimicrobial Applications

  • The compound serves as a backbone for the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety. These compounds demonstrate antimicrobial properties, making them suitable as antimicrobial agents. Synthesis pathways include reactions with acetylacetone, arylidenes malononitrile, and salicyaldehyde, leading to various derivatives like thiazole and pyrazole, which have shown promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Biological Activity

  • Alkylation of similar compounds like 4-(phenylthio)-1H-pyrazol-5-ols with methyl bromoacetate leads to phenyl pyrazolyl sulfides, which are further oxidized into sulfones. These synthesized compounds have potential biological activity, indicating a broad scope of use in biologically relevant research and applications (Vydzhak, Panchishin, & Brovarets, 2017).

Photolytic Transformations

  • The compound is involved in photolytic transformations, where spirocyclic 3H-pyrazoles undergo isomerization into sulfonyl-substituted spirocyclic indazoles and phenanthridines. These transformations are key in the study of thermal and acid-catalyzed processes, which are significant in the development of new compounds for various applications (Vasin et al., 2014).

Catalytic Decarboxylative Radical Sulfonylation

  • This compound can be a part of the process in catalytic decarboxylative radical sulfonylation, which is vital in synthesizing sulfones, key motifs in pharmaceuticals and agrochemicals. The method exhibits broad substrate scope and functional group compatibility, enabling late-stage modification of complex natural products and bioactive pharmaceuticals (He et al., 2020).

properties

IUPAC Name

[5-(4-bromophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 4-cyanobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrN3O4S/c1-29-24(34(31,32)21-13-11-20(26)12-14-21)22(23(28-29)18-5-3-2-4-6-18)16-33-25(30)19-9-7-17(15-27)8-10-19/h2-14H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNPNAZNEIBMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)C#N)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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